Hapten C
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Overview
Description
Hapten C is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds often involves the cyclization of amido-nitriles or other precursors under specific conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives . The reaction conditions are typically mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Hapten C can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Hapten C has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its imidazole moiety.
Industry: It is used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[2-(1H-imidazol-4-yl)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
Hapten C is unique due to its specific structure, which combines the properties of butanoic acid and imidazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
90579-19-4 |
---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H13N3O3/c13-8(1-2-9(14)15)11-4-3-7-5-10-6-12-7/h5-6H,1-4H2,(H,10,12)(H,11,13)(H,14,15) |
InChI Key |
HDTPJPBYARVADN-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCNC(=O)CCC(=O)O |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCC(=O)O |
Origin of Product |
United States |
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